molecular formula C14H10N4O4S2 B2602179 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide CAS No. 886909-02-0

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2602179
CAS No.: 886909-02-0
M. Wt: 362.38
InChI Key: YDVGSYJUJRFTRZ-UHFFFAOYSA-N
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Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the thiophene ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the nitrothiophene carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron, hydrochloric acid.

    Substitution: Halogens (e.g., bromine), alkyl halides.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The oxadiazole ring and thiophene moiety may also contribute to its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

    N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitropyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine analogs. This uniqueness makes it a valuable compound for research in materials science and drug development.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c1-23-9-5-3-2-4-8(9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGSYJUJRFTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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